DT-061

描述

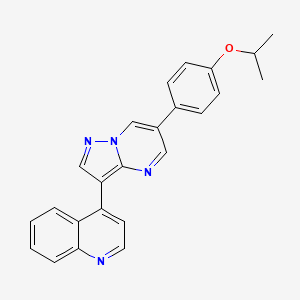

DT-061 是一种口服生物利用度高的蛋白磷酸酶 2A (PP2A) 激活剂,PP2A 是一种丝氨酸/苏氨酸磷酸酶,在调节各种细胞过程方面发挥着至关重要的作用。 该化合物在治疗由 KRAS 突变和 MYC 癌基因驱动的癌症方面显示出潜力 .

科学研究应用

DT-061 具有广泛的科学研究应用,包括:

化学: 用作研究蛋白磷酸酶 2A 的调节及其在细胞信号通路中的作用的工具。

生物学: 用于研究以了解细胞周期调控、凋亡和其他细胞过程的机制。

医学: 正在研究其在治疗由 KRAS 突变和 MYC 癌基因驱动的癌症中的潜在治疗作用。

作用机制

DT-061 通过选择性稳定蛋白磷酸酶 2A 的特定全酶发挥其作用。这种稳定增强了蛋白磷酸酶 2A 的活性,导致参与致癌信号通路的靶蛋白去磷酸化。 分子靶标包括蛋白磷酸酶 2A 的 B56α 亚基,该亚基对于调节 MYC 和其他癌蛋白至关重要 .

生化分析

Biochemical Properties

DT-061 interacts with the PP2A-B56α holoenzyme, a complex formed by all three subunits of PP2A . This interaction stabilizes the holoenzyme in its active state, thereby increasing the levels of B56α-containing PP2A . The stabilization of B56α-containing PP2A by this compound is achieved by binding the shared interface of the three subunits constituting the PP2A heterotrimer .

Cellular Effects

This compound has been reported to decrease cell viability in HCC827 and HCC3255 cell lines . It disrupts both the Golgi apparatus and the endoplasmic reticulum, and it affects lipid synthesis associated with these structures . This compound has also been visualized in cytoplasmic granules that co-localize with Golgi markers .

Molecular Mechanism

This compound exerts its effects at the molecular level by selectively stabilizing specific PP2A-B56 complexes . This stabilization leads to the dephosphorylation of selective substrates, such as the well-known oncogenic target c-Myc . The stabilization of B56α-containing PP2A by this compound is achieved by binding the shared interface of the three subunits constituting the PP2A heterotrimer .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For example, a significant increase in the levels of a certain compound was observed at early time points (1, 2, and 3 hours) after this compound treatment, followed by a return to basal levels by 12 hours post-treatment .

Metabolic Pathways

This compound is involved in the activation of the PP2A pathway . PP2A is a key regulator of multiple oncogenic kinase pathways, and its activity is suppressed in cancers either through overexpression of inhibitory proteins or through mutations in PP2A components .

Subcellular Localization

This compound has been visualized in cytoplasmic granules that co-localize with Golgi markers, suggesting a subcellular localization associated with the Golgi apparatus and the endoplasmic reticulum .

准备方法

合成路线和反应条件

DT-061 是通过一系列化学反应合成的,这些反应涉及形成吩噻嗪核心结构。合成路线通常包括以下步骤:

吩噻嗪核心的形成: 这涉及在酸性条件下对适当的前体进行环化。

工业生产方法

This compound 的工业生产涉及扩大合成路线,同时确保最终产品的纯度和一致性。 这是通过优化的反应条件、纯化技术和质量控制措施实现的 .

化学反应分析

反应类型

DT-061 经历了几种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,形成各种氧化产物。

还原: 还原反应可用于修饰吩噻嗪核心上的官能团。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

形成的主要产物

相似化合物的比较

类似化合物

iHAP1: 蛋白磷酸酶 2A 的另一种激活剂,以其稳定特定蛋白磷酸酶 2A 全酶的能力而闻名。

DT-061 的独特性

This compound 的独特之处在于它能够选择性稳定含 B56α 的蛋白磷酸酶 2A 全酶,而不会引起明显的脱靶效应。 这种特异性使其成为靶向癌症治疗的有希望的候选药物,特别是在由 KRAS 突变和 MYC 癌基因驱动的癌症中 .

属性

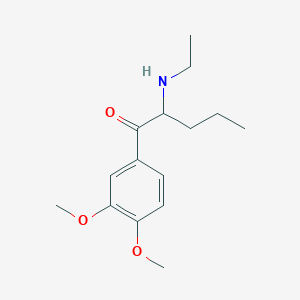

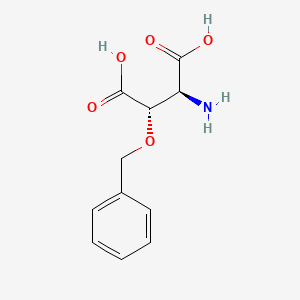

IUPAC Name |

N-[(1R,2R,3S)-2-hydroxy-3-phenoxazin-10-ylcyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F3N2O5S/c26-25(27,28)35-16-12-14-17(15-13-16)36(32,33)29-18-6-5-9-21(24(18)31)30-19-7-1-3-10-22(19)34-23-11-4-2-8-20(23)30/h1-4,7-8,10-15,18,21,24,29,31H,5-6,9H2/t18-,21+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKGADVPRVLHHZ-ZHRMCQFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]([C@H](C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary objectives of the SMAP mission?

A1: The SMAP mission aims to enhance our understanding of the Earth's water, energy, and carbon cycles by providing global measurements of soil moisture and freeze/thaw state. [] These measurements have practical applications in weather forecasting, drought and flood monitoring, and agricultural management. [, ]

Q2: What measurement techniques does SMAP employ?

A2: SMAP utilizes both active and passive microwave remote sensing techniques. [, ] It carries an L-band radar and radiometer that share a rotating 6-meter mesh reflector antenna. [, ] The radar provides high-resolution measurements (3 km), while the radiometer offers high accuracy and coarser resolution (40 km). [, ]

Q3: What happened to the SMAP radar, and how did it affect the mission?

A3: Unfortunately, the SMAP radar experienced a hardware malfunction shortly after launch and became inoperable. [, ] Consequently, the mission lost its high-resolution soil moisture mapping capability. [, ]

Q4: How did the SMAP mission adapt to the radar failure?

A4: Despite the radar failure, the SMAP radiometer continued to collect data. [] To compensate for the loss of high-resolution data, the SMAP team developed enhanced products using techniques like Backus-Gilbert optimal interpolation and data fusion with other satellite missions like Sentinel-1. [, ]

Q5: What is the accuracy of SMAP soil moisture products?

A5: The SMAP radiometer-only soil moisture product (L2_SM_P) has a target accuracy of 0.04 m3/m3. [, ] Validation studies using ground-based measurements have shown that SMAP soil moisture products generally meet this accuracy requirement. [, ]

Q6: How does SMAP data compare to other satellite soil moisture products?

A6: SMAP soil moisture data have been compared with products from other missions like SMOS, Aquarius, ASCAT, and AMSR2. [, ] Overall, SMAP shows good agreement with these products, particularly SMOS, while some discrepancies exist depending on vegetation cover and regional characteristics. [, ]

Q7: What are some applications of SMAP data?

A7: SMAP data have numerous applications, including:

- Drought monitoring: SMAP data can be used to create drought indices and monitor drought conditions globally. [, ]

- Flood forecasting: SMAP soil moisture information can improve flood prediction by providing information about soil saturation levels. [, ]

- Agricultural monitoring: SMAP data can assist in monitoring crop water stress, irrigation needs, and yield forecasting. [, ]

- Weather forecasting: Assimilating SMAP soil moisture data into weather prediction models can enhance short-range forecasts of temperature and precipitation. []

Q8: What is the future of the SMAP mission?

A8: The SMAP mission has received extensions beyond its initial operational phase. [] The SMAP team continues to process and analyze data, develop improved algorithms, and explore new applications for SMAP observations. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。